molecular formula C9H5IO2 B180143 3-Iodo-4H-chromen-4-one CAS No. 122775-34-2

3-Iodo-4H-chromen-4-one

Cat. No.: B180143
CAS No.: 122775-34-2
M. Wt: 272.04 g/mol
InChI Key: SZDBDDKQJHHRGH-UHFFFAOYSA-N
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Description

3-Iodo-4H-chromen-4-one is a heterocyclic compound that belongs to the class of chromones. Chromones are bicyclic oxygen-containing heterocycles with a benzene ring fused to a 4H-pyran ring. The presence of an iodine atom at the 3-position of the chromone ring makes this compound a unique and valuable compound in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Iodo-4H-chromen-4-one can be synthesized through various methods. One common method involves the heterocyclization of β-ketoenamines. This process typically involves the reaction of β-ketoenamines with iodine in the presence of a base, such as potassium carbonate, under reflux conditions . Another method involves the oxidative α-halogenation of chromones using Oxone in combination with potassium iodide, which enables the preparation of this compound in good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4H-chromen-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4H-chromen-4-one
  • 3-Bromo-4H-chromen-4-one
  • 3-Fluoro-4H-chromen-4-one

Comparison

3-Iodo-4H-chromen-4-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The larger atomic radius and higher polarizability of iodine make this compound more reactive in substitution reactions and potentially more effective in certain biological applications .

Properties

IUPAC Name

3-iodochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5IO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDBDDKQJHHRGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447787
Record name 3-Iodo-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122775-34-2
Record name 3-Iodo-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-IODOCHROMONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the reported synthesis method for 3-iodo-4H-chromen-4-one?

A1: The research by [] presents a new approach to synthesize this compound using an oxidative α-halogenation of enaminones. This method utilizes Oxone in combination with KI, proving to be efficient and sustainable with high yields and broad functional group tolerance. The protocol is even scalable for gram-scale synthesis.

Q2: What are the key photophysical properties of this compound?

A2: According to [], this compound exhibits absorption in the UV region and emits fluorescence in the violet-to-cyan region. It demonstrates a relatively large Stokes shift and a unique dual fluorescence emission in solution, attributed to a "partially aromatised intramolecular charge transfer" mechanism. This mechanism is proposed due to the presence of a pseudo-aromatic ring within the chromone scaffold. Interestingly, the study found that substituent electronic features did not significantly influence the optical behavior.

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